molecular formula C20H17N5O3S2 B2805421 N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105248-04-1

N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2805421
CAS No.: 1105248-04-1
M. Wt: 439.51
InChI Key: QWYRNBQYRFLZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core linked to a benzothiazole moiety via a thioether bridge and a furan-2-carboxamide substituent.

Properties

IUPAC Name

N-[6-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c26-17(23-20-21-13-5-1-2-7-15(13)30-20)8-4-12-29-18-10-9-16(24-25-18)22-19(27)14-6-3-11-28-14/h1-3,5-7,9-11H,4,8,12H2,(H,21,23,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYRNBQYRFLZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the benzo[d]thiazole moiety: This step involves the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Synthesis of the pyridazine ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling reactions:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a tool to probe biological processes and pathways, helping to elucidate mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of WRN helicase, a protein involved in DNA repair and replication . This inhibition can lead to the accumulation of DNA damage, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing core motifs (pyridazine, benzothiazole, or furan carboxamide). Below is an analysis based on synthetic methodologies, bioactivity, and physicochemical properties:

Pyridazine-Containing Analogs

  • N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide (from ): Structural Differences: Lacks the benzothiazole and thioether groups but includes a dihydropyrimidine ring. Synthesis: The patent describes a multi-step process involving amide coupling and cyclization, differing from the thioether linkage methodology required for the target compound .

Furan Carboxamide Derivatives

  • 2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide (97e) (from ): Structural Differences: Features a hydrazinyl-oxoethyl side chain instead of the pyridazine-thioether-benzothiazole system. Bioactivity: Such derivatives are tested for antiproliferative activity, highlighting the furan carboxamide’s role in modulating solubility and target binding.

Benzothiazole-Based Compounds

  • 2-Aminobenzothiazole derivatives: Structural Alignment: The benzothiazole-4-oxobutylamino group in the target compound mirrors motifs in antitumor agents (e.g., riluzole analogs). Key Difference: The thioether linkage to pyridazine in the target compound may enhance stability compared to ester or amide-linked benzothiazoles.

Data Tables: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Reported Activity Reference
Target Compound Pyridazine + Benzothiazole + Furan Thioether, Carboxamide Kinase inhibition (hypothesized) N/A
N-(bis(4-methoxyphenyl)methyl)-6-oxo-... Dihydropyrimidine + Pyridazine Methoxyphenyl, Carboxamide Kinase inhibition
2-(2-Hydrazinyl-2-oxoethyl)-N-(4-MeOPh)... Furan + Hydrazinyl-oxoethyl Acyl azide precursor, Carboxamide Antiproliferative

Research Findings and Gaps

  • Bioactivity Data : While pyridazine-benzothiazole hybrids are understudied, ’s furan carboxamide derivatives suggest that substituents on the furan ring critically influence solubility and potency.
  • Metabolic Stability : The benzothiazole-thioether combination may reduce oxidative metabolism compared to ’s dihydropyrimidine analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide, and how is purity ensured?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of pyridazine and benzo[d]thiazole intermediates via thioether linkages. Key steps include:

  • Step 1 : Activation of the pyridazine ring with a thiol group under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic substitution .
  • Step 2 : Amide bond formation between the benzo[d]thiazole and furan-carboxamide moieties using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Chromatography (HPLC or flash column) and recrystallization from ethanol/water mixtures are critical for achieving >95% purity. Analytical techniques like TLC and NMR monitor intermediate purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Essential for confirming the integration of aromatic protons (e.g., pyridazine at δ 7.8–8.2 ppm, furan at δ 6.3–7.1 ppm) and amide NH signals (δ 10–12 ppm) .
  • IR Spectroscopy : Validates functional groups (C=O stretch at ~1680 cm⁻¹, thioether C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 550.61 for C₂₅H₂₂N₆O₅S₂) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Orthogonal Assays : Compare results from fluorescence-based, radiometric, and SPR-based assays to rule out false positives .
  • Buffer Optimization : Test activity across pH (6.5–8.0) and ionic strength gradients to identify condition-dependent efficacy .
  • Structural Analog Comparison : Evaluate inhibitory activity of derivatives lacking the thioether or benzothiazole groups to pinpoint critical pharmacophores .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the furan-carboxamide moiety to increase membrane permeability .
  • Nanoparticle Encapsulation : Lipid-based carriers improve plasma half-life in pharmacokinetic studies .

Q. How can computational modeling elucidate its interaction with target enzymes?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in the ATP-binding pocket of kinases (e.g., PDB ID: 1M17) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes under physiological conditions .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with inhibitory potency .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies (e.g., 45% vs. 70%)?

  • Catalyst Sensitivity : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may degrade under aerobic conditions, necessitating inert atmospheres (N₂/Ar) .
  • Temperature Control : Exothermic amide coupling steps require precise cooling (0–5°C) to minimize side reactions .
  • Intermediate Stability : Thiol intermediates are prone to oxidation; use antioxidants (e.g., ascorbic acid) during purification .

Methodological Best Practices

Q. What analytical workflows validate compound stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and H₂O₂ to identify degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 h) and quantify parent compound using UPLC .

Q. How to optimize reaction conditions for scaling up synthesis?

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst loading (5–20 mol%), and reaction time (12–48 h) to identify robust parameters .
  • Continuous Flow Chemistry : Microreactors improve heat/mass transfer for exothermic steps, enhancing reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.